molecular formula C13H12N2O3S B300870 methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate

methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate

Cat. No. B300870
M. Wt: 276.31 g/mol
InChI Key: OIJMOFUIMBXZIR-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to induce oxidative stress in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

Methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively stable compound and can be easily synthesized and purified. However, one limitation is that it may not be effective in all types of cancer cells or inflammatory responses.

Future Directions

There are several future directions for the study of methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate. One direction is to investigate its potential as a therapeutic agent for various types of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on cells and tissues. Additionally, further research is needed to determine its safety and efficacy in animal models and clinical trials.

Synthesis Methods

Methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate is synthesized using a multi-step process that involves the reaction of 4-bromomethyl benzoate with thiourea and methyl isothiocyanate. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

Methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in various scientific studies to investigate its effects on different types of cancer cells, bacteria, and inflammatory responses.

properties

Product Name

methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

methyl 4-[(Z)-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]benzoate

InChI

InChI=1S/C13H12N2O3S/c1-15-11(16)10(14-13(15)19)7-8-3-5-9(6-4-8)12(17)18-2/h3-7H,1-2H3,(H,14,19)/b10-7-

InChI Key

OIJMOFUIMBXZIR-YFHOEESVSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/NC1=S

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)NC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)NC1=S

Origin of Product

United States

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